

Physicochemical Properties of Metronidazole-D3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Metronidazole-D3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Metronidazole-D3**, a deuterated analog of the widely used antibiotic and antiprotozoal agent, Metronidazole. **Metronidazole-D3** serves as a valuable internal standard in analytical and pharmacokinetic studies, enabling precise quantification of Metronidazole in biological matrices through mass spectrometry and liquid chromatography.^[1] This document outlines its key physical and chemical characteristics, details relevant experimental protocols for their determination, and illustrates associated mechanisms and workflows.

Core Physicochemical Data

The incorporation of deuterium in place of hydrogen atoms on the methyl group of Metronidazole results in a slightly higher molecular weight but is expected to have a minimal impact on other bulk physicochemical properties. The following table summarizes the key quantitative data for both **Metronidazole-D3** and its non-deuterated parent compound, Metronidazole.

Property	Metronidazole-D3	Metronidazole
Molecular Formula	C ₆ H ₆ D ₃ N ₃ O ₃ [2][3]	C ₆ H ₉ N ₃ O ₃ [4]
Molecular Weight	174.17 g/mol [2][3][5][6]	171.15 g/mol [7]
CAS Number	83413-09-6[1][2][3][5][6]	443-48-1[4][7]
Melting Point	Not explicitly reported; expected to be very similar to Metronidazole.	159-163 °C[4][7]
Boiling Point	Not explicitly reported; expected to be very similar to Metronidazole.	405.4 °C at 760 mmHg[4]
pKa	Not explicitly reported; expected to be very similar to Metronidazole.	2.62[7]
logP	Not explicitly reported; expected to be very similar to Metronidazole.	-0.02 to 0.6152[4][7]
Solubility	Not explicitly reported; expected to be similar to Metronidazole.	Soluble in hot water, slightly soluble in ethanol, water, or chloroform, and very slightly soluble in ether.[7] Soluble in organic solvents such as ethanol (~5 mg/ml), DMSO (~15 mg/ml), and dimethylformamide (~15 mg/ml).[8] The solubility in PBS (pH 7.2) is approximately 2 mg/ml.[8]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.^{[9][10]} A sharp melting range typically signifies a high degree of purity, while impurities tend to depress and broaden the melting range.^{[9][11][12][13]}

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of the dry, finely powdered crystalline **Metronidazole-D3** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-3 mm.^{[9][10][11][12]}
- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.^{[9][12]} The apparatus is heated at a controlled rate.
- **Initial Determination:** A rapid heating rate is initially used to get an approximate melting point.^{[9][11]}
- **Accurate Determination:** The procedure is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then slowing the heating rate to approximately 1-2°C per minute.^{[9][11][13]}
- **Data Recording:** The temperature at which the first crystal begins to melt and the temperature at which the last crystal completely melts are recorded as the melting point range.^{[9][11][13]}

Determination of Aqueous Solubility

The aqueous solubility of a drug candidate is a crucial parameter that can significantly influence its bioavailability. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Methodology: Shake-Flask Solubility Assay

- **Sample Preparation:** An excess amount of solid **Metronidazole-D3** is added to a known volume of the aqueous medium (e.g., distilled water, phosphate-buffered saline) in a sealed container.

- **Equilibration:** The resulting suspension is agitated (e.g., using an end-over-end rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[14\]](#)
- **Phase Separation:** The solid and liquid phases are separated by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF syringe filter).[\[15\]](#)
- **Quantification:** The concentration of **Metronidazole-D3** in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[\[15\]](#)[\[16\]](#)
- **Data Analysis:** The solubility is reported as the concentration of the compound in the saturated solution at the specified temperature and pH.

Determination of Isotopic and Chemical Purity by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for assessing both the chemical purity and the isotopic enrichment of labeled compounds like **Metronidazole-D3**.

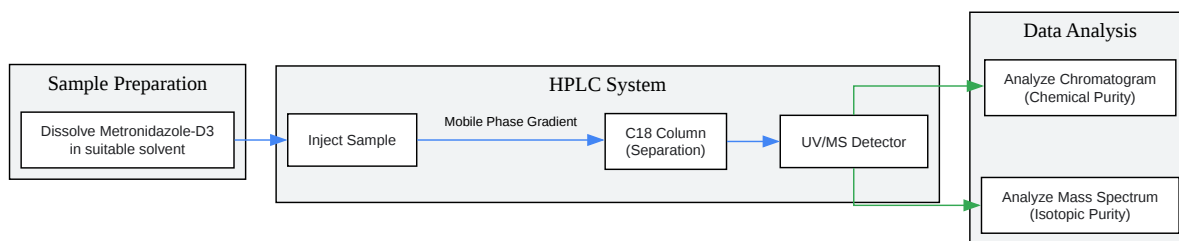
Methodology: HPLC-MS Purity Analysis

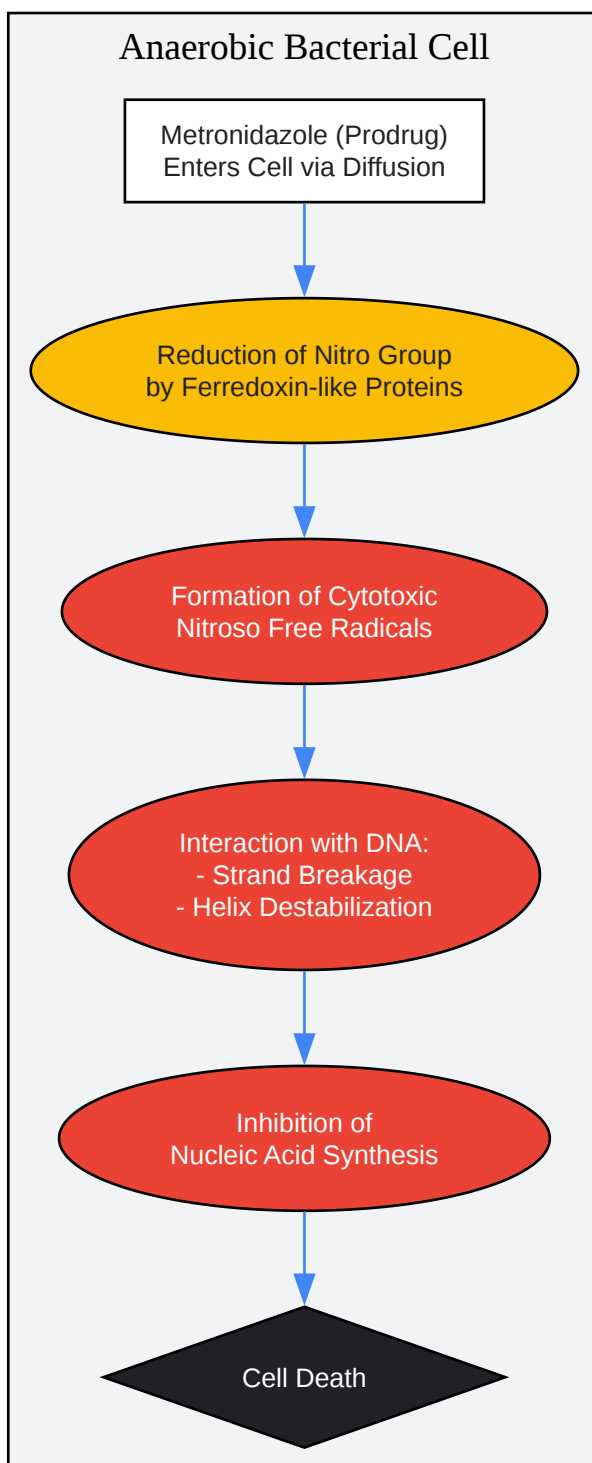
- **Sample Preparation:** A solution of **Metronidazole-D3** is prepared in a suitable solvent.
- **Chromatographic Separation:** The sample is injected into an HPLC system equipped with an appropriate column (e.g., C18). A gradient elution method, using a mixture of aqueous and organic mobile phases (e.g., water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid), is often employed to separate the analyte from any impurities.[\[17\]](#)
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a high-resolution mass spectrometer. The mass spectrometer is operated in a mode that allows for the accurate determination of the mass-to-charge ratio (m/z) of the ions.
- **Data Analysis:**

- Chemical Purity: The purity is determined by integrating the peak area of **Metronidazole-D3** and any impurity peaks in the chromatogram.
- Isotopic Purity: The mass spectrum of the **Metronidazole-D3** peak is analyzed to determine the relative abundance of the deuterated species versus any unlabeled or partially labeled species.^[18]^[19] The isotopic purity is calculated based on the corrected intensities of the representative isotopolog ions.^[19]

Visualizations

Experimental Workflow: HPLC Purity Analysis





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